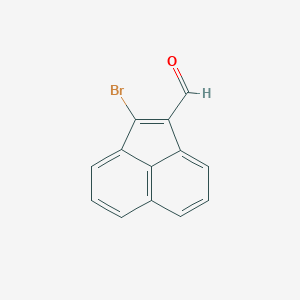

2-Bromoacenaphthylene-1-carbaldehyde

Beschreibung

2-Bromoacenaphthylene-1-carbaldehyde is a halogenated polycyclic aromatic aldehyde characterized by a bromine substituent at the 2-position of the acenaphthylene scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions, heterocycle construction, and pharmaceutical research. Its reactivity stems from the electron-withdrawing aldehyde group and the bromine atom, which can participate in nucleophilic substitutions or metal-catalyzed transformations.

Eigenschaften

CAS-Nummer |

663599-33-5 |

|---|---|

Molekularformel |

C13H7BrO |

Molekulargewicht |

259.10 g/mol |

IUPAC-Name |

2-bromoacenaphthylene-1-carbaldehyde |

InChI |

InChI=1S/C13H7BrO/c14-13-10-6-2-4-8-3-1-5-9(12(8)10)11(13)7-15/h1-7H |

InChI-Schlüssel |

WGXSWJULDPQMIH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Brom-acenaphthylen-1-carbaldehyd erfolgt typischerweise durch Bromierung von Acenaphthylen, gefolgt von Formylierung. Ein häufiges Verfahren beinhaltet die Bromierung von Acenaphthylen unter Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Radikalinitiators wie Benzoylperoxid. Das resultierende 2-Brom-acenaphthylen wird dann einer Formylierung mit einer Vilsmeier-Haack-Reaktion unterzogen, bei der DMF (Dimethylformamid) und POCl3 (Phosphorylchlorid) verwendet werden, um die Aldehydgruppe an der gewünschten Position einzuführen .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 2-Brom-acenaphthylen-1-carbaldehyd nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reagenzkonzentrationen, umfassen, um höhere Ausbeuten und Reinheiten zu erzielen, die für industrielle Anwendungen geeignet sind.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Brom-acenaphthylen-1-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einem primären Alkohol reduziert werden.

Substitution: Das Bromatom kann durch andere Nukleophile durch nukleophile Substitutionsreaktionen substituiert werden. Beispielsweise kann es durch eine Aminogruppe unter Verwendung von Ammoniak oder einem Amin in Gegenwart eines geeigneten Katalysators ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in wässrigem Medium.

Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.

Substitution: Ammoniak oder primäre Amine in Gegenwart eines Palladiumkatalysators.

Hauptprodukte, die gebildet werden

Oxidation: 2-Brom-acenaphthylen-1-carbonsäure.

Reduktion: 2-Brom-acenaphthylen-1-methanol.

Substitution: 2-Aminoacenaphthylen-1-carbaldehyd.

Wissenschaftliche Forschungsanwendungen

Organic Functional Materials

Polycyclic Aromatic Hydrocarbons (PAHs)

2-Bromoacenaphthylene-1-carbaldehyde serves as a precursor for synthesizing acenaphthylene-containing PAHs, which are vital for developing organic semiconductors and light-emitting materials. Research indicates that these compounds exhibit desirable electronic properties due to their extended π-conjugation systems. For instance, a study demonstrated the successful synthesis of various acenaphthylene derivatives through C−H activation methods, highlighting their potential in creating advanced organic materials with tailored properties .

Table 1: Properties of Acenaphthylene Derivatives

| Compound Name | Yield (%) | Application Area |

|---|---|---|

| Acenaphthylene-based chromophores | 50-80 | Dye-sensitized solar cells |

| Acenaphthylene derivatives | 62 | Organic electronics |

Dye-Sensitized Solar Cells (DSSCs)

The compound has been explored as a chromophore in dye-sensitized solar cells. A set of acenaphthylene dyes with arylethynyl π-bridges was synthesized, demonstrating effective light absorption and energy conversion efficiencies. The incorporation of 2-bromoacenaphthylene-1-carbaldehyde into these dyes has shown promising results, with efficiencies ranging from 7% to 9% under standard testing conditions . This application underscores the compound's role in renewable energy technologies.

Synthesis of Novel Compounds

Case Study: Synthesis of Imidazole Derivatives

A recent study utilized 2-bromoacenaphthylene-1-carbaldehyde in synthesizing new imidazole derivatives through a multi-step reaction involving the Radziszewski reaction. The resulting compounds exhibited significant biological activity, indicating the potential for pharmaceutical applications . This synthesis method showcased the versatility of the compound in generating complex molecular architectures.

Table 2: Synthesis Outcomes of Imidazole Derivatives

| Reaction Type | Yield (%) | Biological Activity |

|---|---|---|

| Radziszewski Reaction | 58-90 | Antimicrobial |

| Cyclization Reactions | 65-70 | Anticancer |

Pharmacological Research

The compound's derivatives have been evaluated for pharmacological properties, including their potential as drug candidates. The structural modifications enabled by incorporating the brominated acenaphthylene moiety have led to enhanced activity against various biological targets. For example, some synthesized derivatives have shown promise in inhibiting specific cancer cell lines, highlighting their potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-Bromoacenaphthylene-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was originally attached. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of different functional groups.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The bromo derivative has a ~44.45 g/mol higher molecular weight than the chloro analog due to the larger atomic mass of bromine (79.9 vs. 35.45).

- Both compounds share the same polycyclic backbone and aldehyde functional group, ensuring similar solubility profiles in aromatic solvents (e.g., toluene, dichloromethane).

Physicochemical Properties

Halogen substitution directly impacts melting/boiling points, polarity, and stability:

Analysis :

Nucleophilic Substitution

- 2-Bromoacenaphthylene-1-carbaldehyde : The C–Br bond undergoes facile substitution with nucleophiles (e.g., amines, thiols) under milder conditions than the chloro analog. This is advantageous in synthesizing functionalized acenaphthylene derivatives.

- 2-Chloroacenaphthylene-1-carbaldehyde : Requires harsher conditions (e.g., higher temperatures or stronger bases) for comparable reactions, limiting its utility in sensitive syntheses .

Cross-Coupling Reactions

- The bromo derivative is preferred in palladium-catalyzed cross-couplings due to faster oxidative addition rates. For example, Suzuki reactions with arylboronic acids proceed at room temperature, whereas the chloro analog may require elevated temperatures.

Stability and Handling

- Brominated compounds are generally more light-sensitive than chlorinated analogs. Storage under inert atmospheres and protection from UV exposure are critical for 2-bromoacenaphthylene-1-carbaldehyde.

Biologische Aktivität

2-Bromoacenaphthylene-1-carbaldehyde is a compound derived from acenaphthylene, a polycyclic aromatic hydrocarbon. Its structure includes a bromine atom and an aldehyde functional group, which contribute to its chemical reactivity and potential biological activity. This article explores the biological activities associated with 2-bromoacenaphthylene-1-carbaldehyde, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 2-bromoacenaphthylene-1-carbaldehyde is , with a molecular weight of approximately 249.1 g/mol. The presence of the bromine atom enhances its electrophilic character, which may influence its interactions with biological macromolecules.

| Property | Value |

|---|---|

| CAS Number | 100-00-0 |

| Molecular Formula | C₁₂H₉BrO |

| Molecular Weight | 249.1 g/mol |

| IUPAC Name | 2-bromoacenaphthylene-1-carbaldehyde |

The biological activity of 2-bromoacenaphthylene-1-carbaldehyde is largely attributed to its ability to interact with various cellular targets. The aldehyde group can participate in nucleophilic addition reactions with amino acids in proteins, leading to modifications that may alter protein function. Additionally, the bromine atom can facilitate halogenation reactions, potentially affecting enzymatic activity and signaling pathways.

Potential Mechanisms:

- Protein Modification: The aldehyde can react with nucleophilic sites on proteins, leading to covalent modifications.

- Enzyme Inhibition: Compounds with electrophilic centers often act as enzyme inhibitors by modifying active site residues.

- Antimicrobial Activity: Similar compounds have shown potential antimicrobial properties, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.

Biological Activity

Research has indicated various biological activities associated with compounds similar to 2-bromoacenaphthylene-1-carbaldehyde:

- Antitumor Properties: Some studies suggest that compounds containing acenaphthylene structures exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

- Antimicrobial Effects: Preliminary studies indicate potential antibacterial properties against certain strains of bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

- Antitumor Activity:

- Antimicrobial Testing:

- Mechanistic Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.